Technical Guide: Physicochemical Properties of 2-Tert-butoxy-4-isopropylphenol
Technical Guide: Physicochemical Properties of 2-Tert-butoxy-4-isopropylphenol
This guide provides an in-depth technical analysis of 2-tert-butoxy-4-isopropylphenol , a specialized phenolic ether distinct from its common alkylated analog, 2-tert-butyl-4-isopropylphenol.
Executive Summary
2-Tert-butoxy-4-isopropylphenol (CAS: 1243396-32-8 ) is a sterically hindered phenolic ether characterized by a bulky tert-butoxy group at the ortho position and an isopropyl group at the para position relative to the hydroxyl moiety.[1][2][3][4][5] Unlike its all-carbon analog (2-tert-butyl-4-isopropylphenol), the inclusion of an oxygen atom in the bulky substituent (ether linkage) alters its electronic profile, hydrogen-bonding capacity, and metabolic stability.[5]
This compound is primarily utilized in drug discovery as a scaffold for designing novel antioxidants and anesthetic agents (owing to its structural similarity to Propofol), and as a specialized intermediate in the synthesis of complex organic frameworks.[5]
Molecular Architecture & Structural Analysis
The physicochemical behavior of 2-tert-butoxy-4-isopropylphenol is governed by the interplay between steric hindrance and electronic effects.[5]
Structural Components[5]
-
Phenolic Core (C1-OH): The primary site of chemical reactivity (acidity, radical scavenging).
-
Ortho-Tert-Butoxy Group (C2-O-tBu):
-
Steric Effect: The bulky tert-butyl group on the oxygen creates significant steric crowding around the phenolic hydroxyl.[5] This "kinetic shielding" protects the hydroxyl proton from rapid exchange but also stabilizes the corresponding phenoxy radical.[5]
-
Electronic Effect: The oxygen atom acts as a strong
-donor (+M effect), increasing electron density in the aromatic ring, particularly at the para and ortho positions.[5] However, the tert-butyl group exerts a +I (inductive) effect.[5]
-
-
Para-Isopropyl Group (C4-iPr): A moderate electron-donating group (+I) that further enriches the ring electron density and enhances lipophilicity.
Electronic & Steric Visualization
The following diagram illustrates the structure-property relationships (SAR) inherent to the molecule.
Figure 1: Structure-Activity Relationship (SAR) map detailing the impact of substituents on the phenolic core.[5]
Physicochemical Profile
The following data consolidates predicted and experimental values derived from structural analogs and computational models (ACD/Labs, EPISuite).
| Property | Value / Description | Relevance |
| CAS Number | 1243396-32-8 | Unique Identifier |
| Molecular Formula | Composition | |
| Molecular Weight | 208.30 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil/solid | Handling |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity; likely CNS penetrant.[5] |
| Predicted pKa | ~10.5 | Weaker acid than phenol (pKa 9.[5]95) due to electron donation from ether/alkyl groups.[5] |
| H-Bond Donors | 1 (Phenolic OH) | Interaction with receptors/solvents.[5] |
| H-Bond Acceptors | 2 (Phenolic O, Ether O) | The ether oxygen is sterically hindered but available.[5] |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High thermal stability required for GC analysis.[5] |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DCM.[5] | Formulation requires organic co-solvents or lipid carriers.[5] |
Synthesis & Impurities
Unlike the alkylation of phenol, the synthesis of the tert-butoxy derivative requires the formation of an aryl-alkyl ether bond, which is challenging due to the bulk of the tert-butyl group.[5]
Primary Synthetic Route
The most viable industrial route involves the selective mono-alkylation of 4-isopropylcatechol .[5]
Reaction Scheme:
-
Precursor: 4-Isopropylcatechol.[5]
-
Reagent: Isobutylene (gas) or tert-butyl trichloroacetimidate.
-
Catalyst: Acid catalyst (e.g.,
or Amberlyst-15) for isobutylene; Lewis acid for imidate.[5] -
Mechanism: Electrophilic attack of the tert-butyl cation on the less hindered oxygen (or statistical distribution followed by separation).[5]
Note: Direct O-alkylation of 4-isopropylphenol with tert-butyl halides is generally unsuccessful due to E2 elimination (forming isobutylene) dominating over
Impurity Profile[5]
-
4-Isopropylcatechol: Unreacted starting material (Result of hydrolysis).[5]
-
2,6-Di-tert-butoxy...: Over-alkylation (unlikely due to steric crowding).[5]
-
2-Tert-butyl-4-isopropylphenol: Rearrangement product (Claisen-type rearrangement of the ether to the alkyl position under acidic conditions).[5]
Applications in Drug Development
Antioxidant Activity
The 2-tert-butoxy group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).[5]
-
Mechanism:
-
The bulky ether group prevents radical coupling (dimerization), allowing the radical to be safely sequestered or reduced by secondary antioxidants (e.g., Ascorbate).[5]
Pharmacological Isosterism
This compound acts as an ether bioisostere of Propofol and Thymol .[5]
-
Metabolic Differentiation: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes (likely CYP2B6 or CYP2C9), converting it back to 4-isopropylcatechol.[5] This provides a "soft drug" handle, potentially reducing half-life compared to the metabolically robust alkyl analogs.[5]
Experimental Protocols
Protocol A: Determination of Lipophilicity (Shake-Flask Method)
Validating the LogP for formulation development.
-
Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Dissolve 2 mg of 2-tert-butoxy-4-isopropylphenol in 2 mL of pre-saturated n-octanol.
-
Partitioning: Add 2 mL of pre-saturated PBS. Vortex vigorously for 30 minutes at 25°C.[5]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (270 nm).
-
Calculation:
[5]
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Assessing the lability of the tert-butoxy ether.[5]
-
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring for the parent (m/z 207 [M-H]-) and the metabolite 4-isopropylcatechol (m/z 151 [M-H]-).[5]
Metabolic Pathway Visualization
The following diagram outlines the predicted metabolic fate, crucial for toxicity assessment.
Figure 2: Predicted metabolic pathway showing O-dealkylation to the catechol and subsequent oxidation or conjugation.[5]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13651775, 2-Tert-butoxy-4-tert-butylphenol (Analog).[5] Retrieved from [Link][5]
-
Vinati Organics (2023). Different types of Butyl Phenol and their Uses. (Context on alkyl-phenol analogs). Retrieved from [Link]
Sources
- 1. 23803-84-1|3-(tert-Butoxy)-5-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 2. 1243452-12-1|4-(Aminomethyl)-2-(tert-butoxy)phenol|BLD Pharm [bldpharm.com]
- 3. 215394-93-7|1-(tert-Butoxy)-4-pentylbenzene|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
